(S)-Citalopram N-oxide is a metabolite of the selective serotonin reuptake inhibitor (SSRI) (S)-citalopram, also known as escitalopram. [] It is formed by the N-oxidation of (S)-citalopram, primarily mediated by the enzyme flavin-containing monooxygenase 3 (FMO3) in the liver. [] While (S)-citalopram N-oxide itself is not a pharmaceutical agent, it is a crucial component in understanding the metabolism and pharmacokinetics of (S)-citalopram. []
(S)-Citalopram N-Oxide is a chemical compound derived from citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is classified as an active metabolite of citalopram, which means it is formed in the body after the administration of the parent drug. The presence of (S)-Citalopram N-Oxide in biological systems has implications for pharmacokinetics and pharmacodynamics, particularly concerning its efficacy and safety profile.
(S)-Citalopram N-Oxide is synthesized from citalopram through oxidative processes. It falls under the category of organic compounds known as amines, specifically tertiary amines due to the presence of three carbon-containing groups attached to the nitrogen atom. Its classification as a metabolite is significant because it reflects its role in the metabolism of citalopram within biological systems.
The synthesis of (S)-Citalopram N-Oxide typically involves the oxidation of citalopram using various oxidizing agents. One notable method includes the use of meta-chloroperbenzoic acid as an oxidizing agent in aprotic solvents such as acetone or dichloromethane. The reaction conditions generally require low temperatures, ranging from -10 to 10 degrees Celsius, to control the reaction rate and yield high-purity products.
A detailed synthetic route involves:
The yield and purity of (S)-Citalopram N-Oxide can be optimized through careful control of reaction parameters, including temperature, solvent choice, and reactant ratios .
The molecular formula for (S)-Citalopram N-Oxide is . The compound features a bicyclic structure that includes a carbonitrile group and an N-oxide functional group. The stereochemistry of (S)-Citalopram N-Oxide is crucial for its biological activity, as it corresponds to one specific enantiomer of citalopram.
Key structural data includes:
(S)-Citalopram N-Oxide can undergo various chemical reactions typical for amines and N-oxides. Notably, it may participate in further oxidation reactions or hydrolysis under certain conditions. One primary pathway observed in environmental studies includes N-oxidation, which contributes to its degradation .
The transformation mechanisms include:
The mechanism by which (S)-Citalopram N-Oxide exerts its effects is closely related to its parent compound, citalopram. As an active metabolite, it may interact with serotonin transporters in a manner similar to citalopram, contributing to increased serotonin levels in synaptic clefts.
Data suggest that (S)-Citalopram N-Oxide may exhibit distinct pharmacological properties compared to citalopram, potentially influencing its therapeutic effects and side effect profile . Understanding this mechanism is vital for optimizing treatment regimens involving citalopram.
The physical properties of (S)-Citalopram N-Oxide include:
Chemical properties include:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed for quantification and purity assessment due to their sensitivity and specificity .
(S)-Citalopram N-Oxide has several scientific applications:
(S)-Citalopram N-Oxide (CAS No. 917482-45-2) is a stereospecific metabolite derived from the antidepressant escitalopram ((S)-citalopram). Its molecular formula is C₂₀H₂₁FN₂O₂, with an average molecular mass of 340.397 g/mol and a monoisotopic mass of 340.1587 g/mol [4] [7]. The compound features a chiral center at the benzofuran-bearing carbon, retaining the (S)-configuration of the parent drug. The critical structural modification is the oxidation of the tertiary amine group in the dimethylaminopropyl side chain to form an N-oxide moiety (R₃N⁺–O⁻) [4] [5]. This conversion significantly alters electronic distribution, increasing polarity and hydrogen-bonding capacity compared to escitalopram.
Table 1: Structural Identifiers of (S)-Citalopram N-Oxide
Property | Value |
---|---|
IUPAC Name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide |
Canonical SMILES | CN+(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
InChI Key | DIOGFDCEWUUSBQ-UHFFFAOYSA-N |
Chiral Centers | 1 (S-configuration) |
The N-oxidation profoundly impacts key physicochemical properties:
(S)-Citalopram N-Oxide is a minor hepatic metabolite within the escitalopram/citalopram biotransformation network. Key comparative aspects include:
Table 2: Comparative Analysis of Key Escitalopram Metabolites
Metabolite | Molecular Weight | Primary Metabolic Enzyme | Key Structural Feature |
---|---|---|---|
(S)-Citalopram N-Oxide | 340.397 g/mol | CYP2D6 | Tertiary amine N-oxide |
(S)-Desmethylcitalopram (S-DCT) | 310.39 g/mol | CYP2C19/CYP3A4 | Secondary amine |
(S)-Didesmethylcitalopram (S-DDCT) | 296.36 g/mol | CYP2D6 | Primary amine |
Citalopram Propionic Acid | 323.35 g/mol | MAO/Aldehyde oxidase | Carboxylic acid |
While single-crystal X-ray diffraction data is limited, spectroscopic profiles are well-predicted:
Metabolic Pathways and Biotransformation
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7